N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide
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Overview
Description
N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds Benzofuran derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide It’s worth noting that benzofuran compounds, which include this compound, have been found to have strong biological activities . They have been shown to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action of This compound Benzofuran compounds have been found to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that inhibits their function or alters their activity.
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzofuran compounds have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For instance, some benzofuran compounds have shown anti-hepatitis C virus activity, suggesting they may affect viral replication pathways .
Result of Action
The molecular and cellular effects of This compound Given the broad range of biological activities associated with benzofuran compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of Phenylacetamido Group: The phenylacetamido group can be introduced through an amide coupling reaction using phenylacetic acid and an amine derivative.
Final Coupling: The final step involves coupling the benzofuran core with the phenylacetamido group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalytic processes, high-throughput synthesis techniques, and continuous flow reactors to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its phototoxic properties and used in phototherapy.
Angelicin: Exhibits anticancer and antimicrobial activities.
Properties
IUPAC Name |
N-phenyl-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-20(15-16-9-3-1-4-10-16)25-21-18-13-7-8-14-19(18)28-22(21)23(27)24-17-11-5-2-6-12-17/h1-14H,15H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLZXDYISSCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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